5-bromo-1H-isochromen-1-one
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Overview
Description
5-Bromo-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5BrO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with sulfuric acid, potassium bromide, copper (I) bromide, and sodium nitrite . The yield of this reaction is approximately 35% .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectral techniques such as FT-IR, MASS, 1H NMR, and 13C NMR .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.04 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structure Analysis : The bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one results in 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one, with variations in the orientation of the methoxy group on the isocoumarin ring system (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).
Role in Synthesis of Aryl Ketones : 5-bromo-1H-isochromen-1-one is involved in the synthesis of brominated aryl ketones using hydrobromination and oxy-isomerization processes (Tzu-Hsuan Kuan, D. Hou, 2021).
Microreactor Technology Application : this compound can be synthesized in a microreactor environment, enabling continuous synthesis with high efficiency (D. Acke, C. Stevens, B. Roman, 2008).
One-Pot Synthesis : It plays a role in the one-pot synthesis of 1-substituted 1H-isochromenes, demonstrating the potential for creating diverse bioactive compounds (Nina Felicitas Bröhl, D. S. Kundu, G. Raabe, D. Enders, 2016).
Synthesis of Antitumor Agents : this compound is a precursor in the synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (Somnath Mondal, Tsutomu Nogami, N. Asao, Yoshinori Yamamoto, 2003).
Synthesis of 1H-Isochromene Derivatives : It is used in the formation of 1H-isochromene derivatives with potential cytotoxic effects on cancer cells (P. Manivel, Ashok Sharma, T. Maiyalagan, M. Rajeswari, F. Khan, 2010).
Formation of Highly Functionalized Thiazoles : In the synthesis of 5-bromo-2-aminothiazoles, this compound serves as a potential precursor, illustrating its role in creating pharmacologically interesting compounds (Julien R. C. Prévost, Arina Kozlova, B. E. Saadi, E. Yildiz, Sara Modaffari, D. Lambert, L. Pochet, J. Wouters, E. Dolušić, R. Frédérick, 2018).
Synthesis of N-Pyrrolyl(Furanyl)-Substituted Compounds : The compound is instrumental in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, showcasing its versatility in organic synthesis (Mateus Mittersteiner, Valquiria P. Andrade, Lucimara L. Zachow, C. Frizzo, H. Bonacorso, M. Martins, N. Zanatta, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-1H-isochromen-1-one is a derivative of isochromen-1-ones, which are known to exhibit a broad range of pharmacological activities .
Mode of Action
Isochromen-1-ones are known to possess anti-inflammatory and antioxidant activities . They may exert their effects by interacting with key enzymes and proteins involved in these processes, potentially altering their function and leading to a decrease in inflammation and oxidative stress .
Biochemical Pathways
These could include the cyclooxygenase (COX) pathway, which is involved in inflammation, and various antioxidant pathways that help neutralize harmful free radicals in the body .
Result of Action
The molecular and cellular effects of this compound are likely related to its anti-inflammatory and antioxidant activities . By interacting with key enzymes and proteins, it may help reduce inflammation and oxidative stress at the molecular level, leading to potential benefits at the cellular and tissue levels .
Biochemical Analysis
Cellular Effects
Isochromen-1-ones have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromoisochromen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYKRNIHXWPVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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